molecular formula C38H30F6O7P2S2 B6168943 triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate CAS No. 72450-51-2

triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate

Cat. No. B6168943
CAS RN: 72450-51-2
M. Wt: 838.7
InChI Key:
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Description

Triphenyl phosphate (TPhP) is the simplest aromatic organophosphate . This colorless solid is the ester (triester) of phosphoric acid and phenol . It is used as a plasticizer and a fire retardant in a wide variety of settings and products . Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3 . It is a versatile compound that is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes .


Synthesis Analysis

Triphenyl phosphate is prepared by the SN2 reaction of phosphorus oxychloride and phenol . Triphenylphosphine can be prepared in the laboratory by treatment of phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .


Molecular Structure Analysis

Triphenyl phosphate has the chemical formula C18H15O4P . Triphenylphosphine has the chemical formula C18H15P . Both compounds have a pyramidal molecular shape .


Chemical Reactions Analysis

Triphenyl phosphate has been used widely as a flame retardant and plasticizer . Its mechanism of action as a flame retardant is as follows: first, during thermal decomposition, phosphoric acid is formed. This reacts to form pyrophosphoric acid, which, when in its condensed phase, acts to block heat transfer . Triphenylphosphine is widely used as a reagent in organic synthesis and as a ligand for transition metal complexes .


Physical And Chemical Properties Analysis

Triphenyl phosphate is a colorless solid with a density of 1.184 g/mL. It has a melting point of 48 to 50 °C and a boiling point of 244 °C . Triphenylphosphine is a white solid with a density of 1.1 g/cm³. It has a melting point of 80 °C and a boiling point of 377 °C .

Scientific Research Applications

Dehydration Reactions

The Hendrickson reagent (1) is an effective agent for dehydration reactions, functioning in a manner analogous to the Mitsunobu reaction. It facilitates the conversion of alcohols to various functional groups, such as enol triflates, esters, and amides . Notably, it can replace Mitsunobu reagents (triphenylphosphine and a dialkylazodicarboxylate) for esterification of primary alcohols. However, secondary alcohols, like menthol, may undergo elimination due to the presence of trialkylammonium triflate salts .

Copolymer-Supported Triphenylphosphine Ditriflate

Novel derivatives of the Hendrickson reagent include a copolymer-supported triphenylphosphine ditriflate. This insoluble support allows for easy removal after reactions, making it useful in synthetic applications .

Safety and Hazards

Triphenyl phosphate exhibits low acute toxicity by dermal or oral contact . Triphenylphosphine is classified as harmful and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

The primary targets of the Hendrickson reagent are primary and secondary alcohols . The reagent is used in place of the Mitsunobu reagents for the esterification of primary alcohols . Secondary alcohols such as menthol undergo elimination .

Mode of Action

The Hendrickson reagent, also known as triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate, interacts with its targets by generating an alkoxytriphenylphosphonium ion intermediate of the Mitsunobu reaction . This interaction leads to the esterification of primary alcohols and elimination in the case of secondary alcohols .

Biochemical Pathways

The Hendrickson reagent affects the biochemical pathway of esterification and elimination. In the presence of the reagent, primary alcohols undergo esterification, while secondary alcohols undergo elimination . The reagent can also be used to convert a primary alcohol into an azide in high yield .

Pharmacokinetics

It is known that the reagent is used directly as prepared in dichloromethane without the need for isolation . This suggests that the reagent may have high reactivity and short half-life.

Result of Action

The result of the action of the Hendrickson reagent is the formation of esters from primary alcohols and the elimination of secondary alcohols . The reagent can also convert a primary alcohol into an azide in high yield .

Action Environment

The action of the Hendrickson reagent is influenced by the presence of trialkylammonium triflate salts . These salts lead to a dramatic decrease in the rate of esterification relative to competing elimination . The reagent is also sensitive to the presence of traces of tetrabutylammonium triflate .

properties

IUPAC Name

trifluoromethanesulfonate;triphenyl(triphenylphosphaniumyloxy)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30OP2.2CHF3O3S/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;2*2-1(3,4)8(5,6)7/h1-30H;2*(H,5,6,7)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOGBCBYMIAUAB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)O[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F6O7P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylphosphonium anhydride triflate

CAS RN

72450-51-2
Record name Triphenylphosphonium anhydride triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLPHOSPHONIUM ANHYDRIDE TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F957TSW36Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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